molecular formula C21H22N2O6 B2544008 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 873570-79-7

3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No. B2544008
CAS RN: 873570-79-7
M. Wt: 398.415
InChI Key: ZOPFNBHTRVKQAL-UHFFFAOYSA-N
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Description

The compound 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative with potential applications in various fields, including medicinal chemistry and material science. The presence of the 3,4-dimethoxyphenyl group suggests potential for enhanced electronic properties, which could be beneficial for the development of new materials or pharmaceuticals.

Synthesis Analysis

The synthesis of related bis-pyridinone compounds involves condensation and ring-closing reactions. For instance, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, which are structurally related to the compound , can be achieved through the condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one . This suggests that a similar synthetic strategy could be employed for the synthesis of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), potentially involving an oxidative coupling step as seen in the synthesis of dimeric ligands .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4'-(3,4-dimethoxyphenyl)-2,2':6',2''-terpyridine, shows that the pyridyl rings can adopt a transoid conformation, and substituents like the dimethoxyphenyl group can be almost coplanar with the pyridyl unit . This information can be extrapolated to suggest that the molecular structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may also exhibit a planar conformation, which could influence its electronic and optical properties.

Chemical Reactions Analysis

The bis-pyridinone core structure is amenable to further chemical transformations. For example, methylene-bridged bis-1,3-dicarbonyl derivatives, which share a similar bis-dicarbonyl motif, can be synthesized through iron-catalyzed oxidative reactions and can further react with hydrazines and ammonium acetate to yield bipyrazoles and substituted 1,4-dihydropyridines, respectively . This indicates that the compound may also participate in similar chemical reactions, potentially leading to a variety of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-pyridinone derivatives are influenced by their molecular structure. The fluorescent properties of related compounds, such as the bicyclic pyridinones, show longer absorption and emission wavelengths compared to standard fluorophores like 7-amino-4-methylcoumarin . This suggests that 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may also exhibit unique optical properties, making it a candidate for use as a fluorescent probe in biological systems. Additionally, the presence of hydrogen bond donors and acceptors in the structure could influence its solubility and interaction with biological targets.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-10-7-13(24)18(20(26)22-10)17(19-14(25)8-11(2)23-21(19)27)12-5-6-15(28-3)16(9-12)29-4/h5-9,17H,1-4H3,(H2,22,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFNBHTRVKQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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